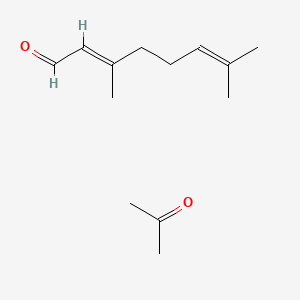
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one is a compound that belongs to the class of organic compounds known as acyclic monoterpenoids. These compounds are characterized by their structure, which does not contain a cycle. The compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of a simple precipitation method using Degussa P25 TiO2 powder as a support and copper nitrate as a precursor . This method is often employed due to its efficiency and the high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. The use of low-power ultraviolet light-emitting diodes (UV-LEDs) as the light source for a photocatalytic water splitting reaction is one such method . This approach is favored for its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a candidate for drug development and therapeutic applications. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the activation or inhibition of certain enzymes or receptors. For example, it has been shown to induce apoptosis in cancer cells through the upregulation of cytochrome c and caspases . This mechanism is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2E)-3,7-dimethylocta-2,6-dienal;propan-2-one include (2E)-3,7-dimethylocta-2,6-dien-1-ol (geraniol) and other acyclic monoterpenoids . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dienal;propan-2-one |
InChI |
InChI=1S/C10H16O.C3H6O/c1-9(2)5-4-6-10(3)7-8-11;1-3(2)4/h5,7-8H,4,6H2,1-3H3;1-2H3/b10-7+; |
InChI Key |
GDTFWFALBVLQJV-HCUGZAAXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=O)/C)C.CC(=O)C |
Canonical SMILES |
CC(=CCCC(=CC=O)C)C.CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


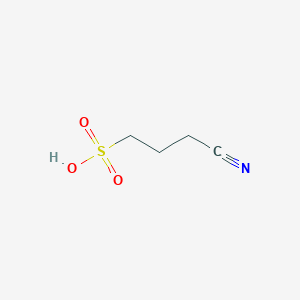
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

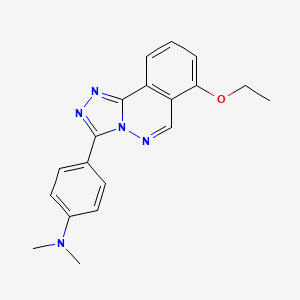
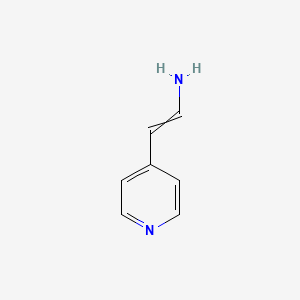
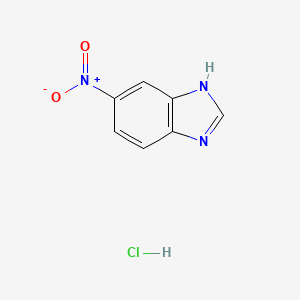
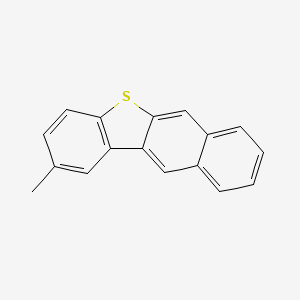
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)

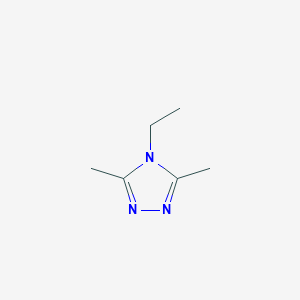
![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)


